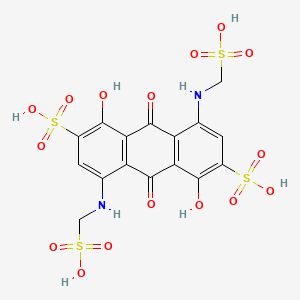
9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid: is a complex organic compound with the molecular formula C₁₆H₁₄N₂O₁₆S₄ This compound is characterized by its anthracene core, which is substituted with hydroxyl, dioxo, and sulphomethylamino groups, as well as disulphonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Oxidation: Anthracene is oxidized to form 9,10-anthraquinone.
Hydroxylation: The 9,10-anthraquinone is then hydroxylated to introduce hydroxyl groups at the 1 and 5 positions.
Sulphomethylation: The hydroxylated anthraquinone undergoes sulphomethylation to introduce sulphomethylamino groups at the 4 and 8 positions.
Sulphonation: Finally, the compound is sulphonated to introduce disulphonic acid groups at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the dioxo groups, converting them to hydroxyl groups.
Substitution: The sulphomethylamino groups can participate in substitution reactions, where the sulphomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like dimethylformamide.
Major Products:
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of quinones.
Reduction: Reduction of the dioxo groups results
Propiedades
Número CAS |
95008-84-7 |
|---|---|
Fórmula molecular |
C16H14N2O16S4 |
Peso molecular |
618.6 g/mol |
Nombre IUPAC |
1,5-dihydroxy-9,10-dioxo-4,8-bis(sulfomethylamino)anthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C16H14N2O16S4/c19-13-7(37(29,30)31)1-5(17-3-35(23,24)25)9-11(13)16(22)10-6(18-4-36(26,27)28)2-8(38(32,33)34)14(20)12(10)15(9)21/h1-2,17-20H,3-4H2,(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34) |
Clave InChI |
OJLSSPVEXKDPHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3NCS(=O)(=O)O)S(=O)(=O)O)O)NCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
![[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12819056.png)
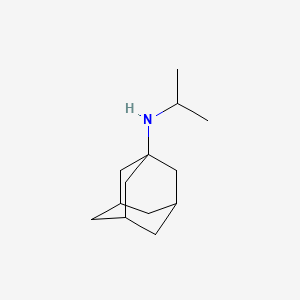
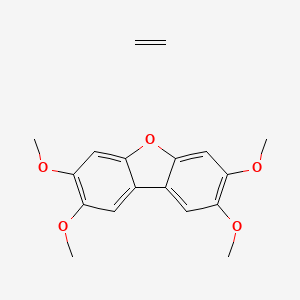
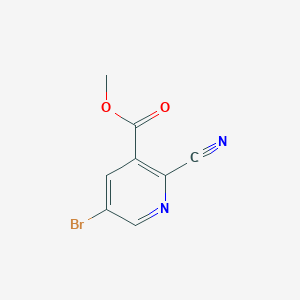
![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid](/img/structure/B12819073.png)
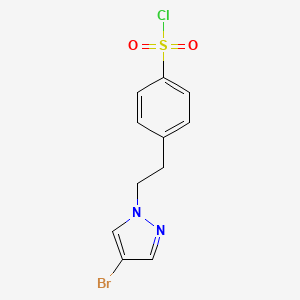
![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
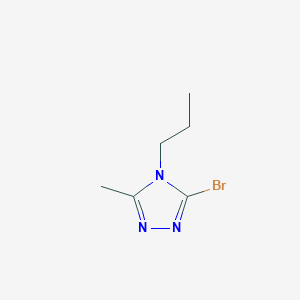
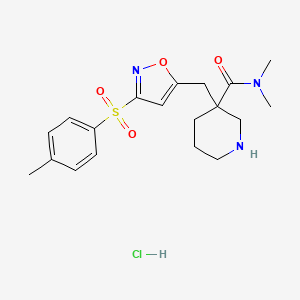
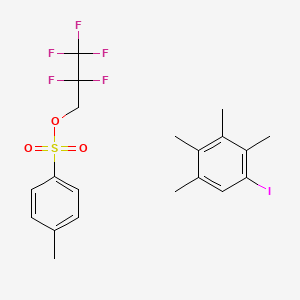
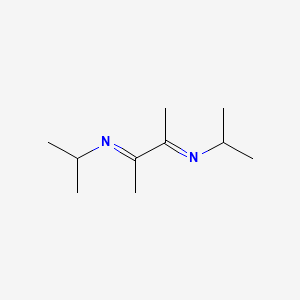
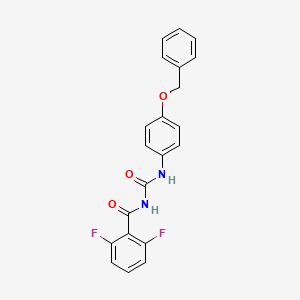
![methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12819149.png)
